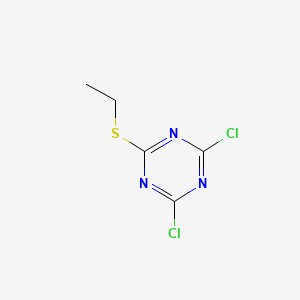
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and an ethylthio group attached to the triazine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanethiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with the ethylthio group. The general reaction scheme is as follows:
C3N3Cl3+C2H5SH→C3N3Cl2(C2H5S)+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Applications De Recherche Scientifique
2,4-Dichloro-6-(ethylthio)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine involves the inhibition of specific enzymes or proteins. For instance, in herbicidal applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing plant death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
Comparison
Compared to its analogs, 2,4-Dichloro-6-(ethylthio)-1,3,5-triazine exhibits unique properties due to the presence of the ethylthio group. This group enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the ethylthio group can undergo further chemical modifications, providing a versatile platform for the synthesis of novel compounds with enhanced biological activities.
Propriétés
Numéro CAS |
13733-90-9 |
|---|---|
Formule moléculaire |
C5H5Cl2N3S |
Poids moléculaire |
210.08 g/mol |
Nom IUPAC |
2,4-dichloro-6-ethylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 |
Clé InChI |
ZCZJJJXYLSCYII-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

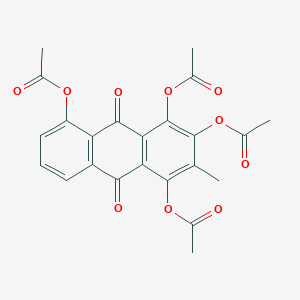
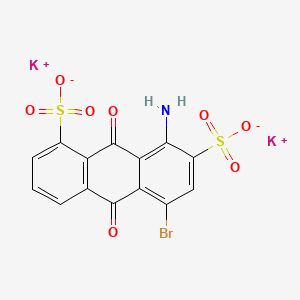

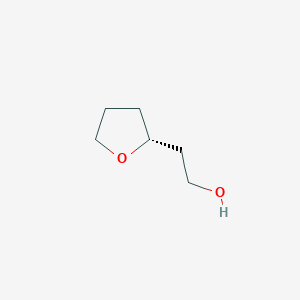
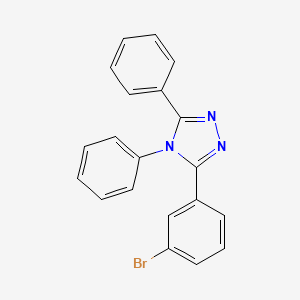
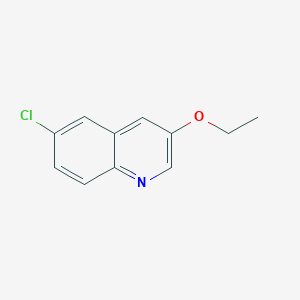
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
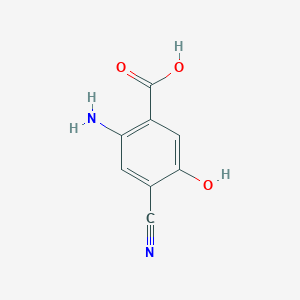
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
